molecular formula C6H9NS B1295870 1-(Thiophen-2-yl)ethanamine CAS No. 6309-16-6

1-(Thiophen-2-yl)ethanamine

Cat. No.: B1295870
CAS No.: 6309-16-6
M. Wt: 127.21 g/mol
InChI Key: LYJBVRVJQXVVPI-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethanamine, also known as 2-thiopheneethylamine, is an aromatic amine with the molecular formula C6H9NS. It is a colorless to yellow liquid that is sensitive to air and light. This compound is notable for its thiophene ring, which is a sulfur-containing five-membered ring, making it an interesting subject in organic chemistry due to its unique electronic properties .

Biochemical Analysis

Biochemical Properties

1-(Thiophen-2-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives . This interaction suggests that this compound can act as a reactant in the synthesis of complex organic molecules. Additionally, it has been used to functionalize multiwall carbon nanotubes, indicating its potential in nanotechnology applications .

Cellular Effects

This compound influences various cellular processes and functions. It has been investigated for its potential as a substitute for the pyridine ligand in poly(3-hexylthiophene)/CdSe hybrid solar cells . This suggests that it may affect cellular processes related to energy conversion and storage. Furthermore, its role in the synthesis of pyrimidine derivatives and acylguanidines indicates that it may influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It undergoes condensation reactions with iminodiacetic acid, forming piperazine-2,6-dione derivatives . This reaction indicates that this compound can act as a nucleophile, participating in the formation of new chemical bonds. Additionally, its ability to functionalize multiwall carbon nanotubes suggests that it can interact with carbon-based materials, potentially influencing their properties and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. It is known to be sensitive to air and light, which can lead to its degradation and loss of activity . Long-term studies have shown that prolonged exposure to air can cause the compound to turn red, indicating chemical changes . These temporal effects must be considered when using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as acting as a reactant in biochemical reactions. At high doses, it may exhibit toxic or adverse effects. Studies have shown that it can cause irritation to the skin and eyes, as well as respiratory issues when inhaled . These dosage effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes microwave-induced condensation with iminodiacetic acid, forming piperazine-2,6-dione derivatives . This reaction suggests that it may influence metabolic flux and metabolite levels. Additionally, its role in the synthesis of pyrimidine derivatives indicates that it may be involved in nucleotide metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to functionalize multiwall carbon nanotubes, suggesting that it can be transported and distributed within nanomaterials . This property may influence its localization and accumulation within cells and tissues, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its ability to functionalize multiwall carbon nanotubes suggests that it may localize to areas with high concentrations of carbon-based materials . This localization can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethanamine can be synthesized through several methods. One common route involves the reaction of thiophene with N,N-dimethylformamide to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

1-(Thiophen-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Major Products:

Properties

IUPAC Name

1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBVRVJQXVVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285630
Record name 1-(thiophen-2-yl)ethanamine
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Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-16-6
Record name 1-(2-Thienyl)-1-aminoethane
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Record name 6309-16-6
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Record name 1-(thiophen-2-yl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)ethan-1-amine
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Record name 1-(2-THIENYL)-1-AMINOETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper highlights the successful use of 1-(thiophen-2-yl)ethanamine as a substrate in a copper-catalyzed C-S coupling reaction. What is particularly noteworthy about this finding?

A1: The research demonstrates that this compound, classified as a heterocyclic amine, can effectively participate in this copper-catalyzed C-S coupling reaction. [] This is significant because it expands the scope of the reaction to include a broader range of substrates, specifically those containing heterocyclic moieties. This opens up possibilities for synthesizing more diverse and potentially valuable chiral benzylic thioethers, thioacetates, and sulfones. The high enantiomeric excess (ee) achieved (94-99%) further emphasizes the potential of this method for synthesizing chiral molecules with high stereochemical purity, which is crucial in pharmaceutical and agrochemical applications.

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